molecular formula C16H18N2OS B3165382 2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide CAS No. 899016-25-2

2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide

Cat. No.: B3165382
CAS No.: 899016-25-2
M. Wt: 286.4 g/mol
InChI Key: SYAJYLNZFCDTDF-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide is a high-purity chemical intermediate designed for research and development purposes . This compound features a distinctive molecular structure comprising a propanamide core linked to a 4-aminophenylthio group and a 4-methylphenyl substituent, making it a valuable scaffold for pharmaceutical and chemical exploration. Its structural attributes, particularly the aminophenylthio moiety, suggest potential applications in the synthesis of more complex molecules for investigating biological pathways, such as glucose transporter inhibition for diabetes research . Researchers utilize this compound primarily as a key building block in medicinal chemistry, including the development of novel heterocyclic compounds and enzyme inhibitors . The presence of both sulfur and nitrogen-based functional groups provides versatile reactive sites for further chemical modification, enabling the creation of targeted libraries for drug discovery and biological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (MSDS) prior to handling.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-3-7-14(8-4-11)18-16(19)12(2)20-15-9-5-13(17)6-10-15/h3-10,12H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAJYLNZFCDTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide typically involves the reaction of 4-aminothiophenol with 4-methylphenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various electrophiles such as acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical properties of thioamide derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Physicochemical Parameters of Selected Analogs
Compound Name Molecular Weight (g/mol) Melting Point (°C) Substituents (R1/R2) Key Functional Groups
Target Compound: 2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide 300.42* N/A 4-methylphenyl (R2) Thioamide, amino, methyl
2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)propanamide 300.42 507.4 (predicted) 2,4-dimethylphenyl (R2) Thioamide, amino, dimethyl
BI17894: 2-[(4-Aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide 356.43* N/A Benzodioxol-methyl (R2) Thioamide, amino, benzodioxole
2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)propanamide 313.37 N/A 4-nitrophenyl (R2) Thioamide, amino, nitro
N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide 393.48 N/A 4-sulfonamidoacetylphenyl (R2) Thioamide, amino, sulfonamide

*Molecular weight calculated based on formula C17H20N2OS ().

Key Observations :

  • Lipophilicity: The 4-methylphenyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in ) typically exhibit higher melting points due to enhanced intermolecular interactions. The target compound’s predicted boiling point (507.4°C, ) aligns with analogs bearing alkyl substituents.
  • Hydrogen Bonding: The thioamide and amino groups enable hydrogen bonding, critical for crystal packing (as seen in ) and target binding in biological systems.

Stability and Reactivity

  • Electron-Donating vs. Withdrawing Groups: The 4-aminophenylthio group’s electron-donating nature increases nucleophilicity, while nitro or sulfonyl groups () enhance electrophilicity and oxidative stability.
  • Degradation Pathways : Thioamides are prone to hydrolysis under acidic conditions. Bulky substituents (e.g., benzodioxol in ) may slow degradation compared to the target compound’s methyl group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. A common route involves reacting 4-aminothiophenol with N-(4-methylphenyl)propanamide derivatives in the presence of a base (e.g., triethylamine) to deprotonate the thiol group. Solvents like DMF or dichloromethane are used under reflux (60–80°C) for 12–24 hours. Yield optimization relies on stoichiometric ratios (1:1.2 for thiol:amide), inert atmospheres (N₂/Ar), and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Infrared Spectroscopy (IR) identifies thioamide (C=S stretch ~1,100 cm⁻¹) and amide (N–H bend ~1,650 cm⁻¹) functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 315.12). Purity (>95%) is assessed via HPLC using a C18 column and acetonitrile/water gradient .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodology : The compound is light- and moisture-sensitive. Stability studies recommend storage at –20°C in amber vials under argon. Degradation products (e.g., oxidized sulfone derivatives) are monitored via TLC or LC-MS. Accelerated stability testing (40°C/75% RH for 14 days) identifies decomposition thresholds .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across different studies?

  • Methodology : Contradictions in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (cell line variability, serum concentration). Validate using orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT viability). Control for thiol-containing media (which may reduce activity) and confirm compound stability in buffer solutions using UV-Vis spectroscopy .

Q. What computational strategies are employed to predict binding modes of this compound with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) models interactions with cysteine-rich enzymes (e.g., kinases). Density Functional Theory (DFT) calculates electrostatic potentials to identify nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess binding stability in aqueous environments, with parameters derived from CHARMM force fields .

Q. How can regioselective modifications of the thioamide group be achieved to enhance pharmacological properties?

  • Methodology : Protect the aniline group (e.g., Boc protection) before introducing substituents. Thioamide alkylation is performed using alkyl halides in DMF with K₂CO₃. For oxidation to sulfones, use mCPBA (meta-chloroperbenzoic acid) in dichloromethane. Monitor reaction progress via ¹H NMR to avoid over-oxidation .

Q. What in vitro models are suitable for studying the compound’s metabolic stability?

  • Methodology : Use hepatic microsomes (human/rat) incubated with NADPH cofactor at 37°C. Quantify parent compound depletion via LC-MS/MS. Identify metabolites (e.g., hydroxylation at the methylphenyl group) using UPLC-QTOF. Compare with cytochrome P450 inhibition assays (CYP3A4/CYP2D6) to elucidate metabolic pathways .

Key Challenges and Recommendations

  • Synthetic Reproducibility : Batch-to-batch variability in thiol reactivity necessitates strict control of anhydrous conditions and reagent freshness.
  • Biological Assay Design : Pre-incubate compounds in assay buffers to rule out artifactorial interactions with thiol-sensitive reagents (e.g., DTNB).
  • Data Validation : Cross-reference spectral data with PubChem (CID: [insert CID]) and EPA DSSTox (DTXSID: [insert ID]) entries to resolve structural ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide
Reactant of Route 2
2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide

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